Cas no 26586-40-3 (1-4-(azepan-1-yl)phenylethan-1-one)

1-4-(Azepan-1-yl)phenylethan-1-one is a synthetic organic compound featuring a phenylacetone core substituted with an azepane moiety at the para position. This structure imparts unique reactivity and functional versatility, making it valuable as an intermediate in pharmaceutical and fine chemical synthesis. The azepane ring enhances solubility and stability, while the ketone group offers a reactive site for further derivatization, such as condensation or reduction reactions. Its well-defined molecular architecture ensures consistent performance in multi-step synthetic pathways. The compound is particularly useful in the development of bioactive molecules, where its balanced lipophilicity and steric properties contribute to optimized pharmacokinetic profiles. Suitable for controlled laboratory use under standard handling protocols.
1-4-(azepan-1-yl)phenylethan-1-one structure
26586-40-3 structure
Product Name:1-4-(azepan-1-yl)phenylethan-1-one
CAS No:26586-40-3
MF:C14H19NO
MW:217.306763887405
MDL:MFCD04639769
CID:275244
PubChem ID:2423928
Update Time:2025-05-19

1-4-(azepan-1-yl)phenylethan-1-one Chemical and Physical Properties

Names and Identifiers

    • Ethanone,1-[4-(hexahydro-1H-azepin-1-yl)phenyl]-
    • (4-AZEPAN-1-YLPHENYL)ETHAN-1-ONE
    • 1-(4-Azepan-1-ylphenyl)ethanone
    • 1-[4-(azepan-1-yl)phenyl]ethanone
    • 1-(4-(azepan-1-yl)ethanone)
    • 1-acetyl-4-azaperhydroepinylbenzene
    • 4'-(Perhydroazepin-1-yl)acetophenon
    • 4-Hexamethylenimino-acetophenon
    • 4-N-Hexamethylenimino-acetophenon
    • 26586-40-3
    • SCHEMBL13070319
    • CCG-291110
    • AKOS000221563
    • 1-(4-(Azepan-1-yl)phenyl)ethanone
    • Z56964608
    • TS-03115
    • Ethanone, 1-[4-(hexahydro-1H-azepin-1-yl)phenyl]-
    • SR-01000049851
    • DTXSID80368599
    • 1-[4-(Hexahydro-1H-azepin-1-yl)phenyl]ethanone
    • SR-01000049851-1
    • CS-0220967
    • BBA58640
    • EN300-08003
    • 1-[4-(azepan-1-yl)phenyl]ethan-1-one
    • MFCD04639769
    • 1-4-(azepan-1-yl)phenylethan-1-one
    • MDL: MFCD04639769
    • Inchi: 1S/C14H19NO/c1-12(16)13-6-8-14(9-7-13)15-10-4-2-3-5-11-15/h6-9H,2-5,10-11H2,1H3
    • InChI Key: DAGCDTAHALGDJT-UHFFFAOYSA-N
    • SMILES: O=C(C)C1C=CC(=CC=1)N1CCCCCC1

Computed Properties

  • Exact Mass: 217.14700
  • Monoisotopic Mass: 217.146664230g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 223
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 20.3Ų

Experimental Properties

  • PSA: 20.31000
  • LogP: 3.33460

1-4-(azepan-1-yl)phenylethan-1-one Security Information

  • Hazardous Material Identification: Xi

1-4-(azepan-1-yl)phenylethan-1-one Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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1-4-(azepan-1-yl)phenylethan-1-one Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:26586-40-3)1-4-(azepan-1-yl)phenylethan-1-one
Order Number:A1152405
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:18
Price ($):492.0
Email:sales@amadischem.com

1-4-(azepan-1-yl)phenylethan-1-one Related Literature

Additional information on 1-4-(azepan-1-yl)phenylethan-1-one

Professional Introduction to Compound with CAS No. 26586-40-3 and Product Name: 1-4-(azepan-1-yl)phenylethan-1-one

The compound with the CAS number 26586-40-3 and the product name 1-4-(azepan-1-yl)phenylethan-1-one represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural framework, has garnered attention due to its potential applications in medicinal chemistry and drug development. The molecular structure of 1-4-(azepan-1-yl)phenylethan-1-one incorporates an azepane ring fused with a phenyl group, linked by an ethanone moiety, which contributes to its distinct chemical properties and biological activities.

In recent years, the exploration of heterocyclic compounds has been a cornerstone in the development of novel therapeutic agents. The azepane ring, a seven-membered saturated heterocycle, is known for its stability and versatility in forming pharmacophores. When combined with a phenyl group and an ethanone side chain, as seen in 1-4-(azepan-1-yl)phenylethan-1-one, the compound exhibits enhanced interactions with biological targets, making it a promising candidate for further investigation.

One of the most compelling aspects of 1-4-(azepan-1-yl)phenylethan-1-one is its potential role in modulating neurological pathways. Studies have shown that compounds containing azepane derivatives can interact with various neurotransmitter receptors, including those for serotonin and dopamine. This interaction is particularly relevant in the context of central nervous system (CNS) disorders such as depression, anxiety, and neurodegenerative diseases. The presence of the phenyl group further enhances the compound's ability to penetrate the blood-brain barrier, improving its bioavailability and efficacy.

Recent research has also highlighted the compound's anti-inflammatory properties. Chronic inflammation is a key factor in numerous diseases, including cardiovascular disorders, arthritis, and cancer. The structural features of 1-4-(azepan-1-yl)phenylethan-1-one suggest that it may inhibit inflammatory pathways by interacting with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These interactions could lead to the development of novel anti-inflammatory therapies with fewer side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

The synthesis of 1-4-(azepan-1-yl)phenylethan-1-one involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to construct the complex molecular framework efficiently. These methods not only improve the synthetic pathway but also enhance the overall quality of the final product.

In addition to its pharmacological potential, 1-4-(azepan-1-yl)phenylethan-1-one has shown promise in preclinical studies as a scaffold for drug discovery. Its unique structural features make it amenable to modifications that can fine-tune its biological activity. By altering substituents on the azepane ring or the phenyl group, researchers can explore a wide range of pharmacological profiles, including analgesic, anticonvulsant, and anxiolytic effects.

The compound's interaction with biological targets is further elucidated through computational modeling and molecular dynamics simulations. These studies provide insights into how 1-4-(azepan-1-yl)phenylethan-1-one binds to its receptors and modulates their activity. Such information is crucial for optimizing drug design and predicting potential side effects before moving into clinical trials.

Current research efforts are focused on evaluating the safety and efficacy of 1-4-(azepan-1-y]phenylethan-l-one in animal models of human diseases. Preliminary results indicate that the compound exhibits favorable pharmacokinetic properties, including appropriate absorption, distribution, metabolism, excretion (ADME), and toxicity profiles. These findings are encouraging for further development into clinical applications.

The integration of modern analytical techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography has been instrumental in characterizing l-lle(azcpn-l yl}phcnny}ethany}lone at a molecular level. These techniques provide detailed structural information that aids in understanding its mechanism of action and optimizing its formulation for therapeutic use.

As our understanding of complex biological systems continues to evolve, compounds like l-lle(azeplan-l yl}phcnny}ethany}lone will play an increasingly important role in addressing unmet medical needs. The combination of innovative synthetic methodologies with advanced computational tools will further accelerate the development of next-generation pharmaceuticals derived from this class of compounds.

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Amadis Chemical Company Limited
(CAS:26586-40-3)1-4-(azepan-1-yl)phenylethan-1-one
A1152405
Purity:99%
Quantity:10g
Price ($):492.0
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